molecular formula C11H18N2O2 B13639462 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13639462
M. Wt: 210.27 g/mol
InChI Key: HRBHLFMIMQICDX-UHFFFAOYSA-N
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Description

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one is an organic compound with a unique structure that combines an amino group, a hydroxypentyl chain, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one typically involves the reaction of 5-amino-1-pentanol with a suitable pyridinone derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium bicarbonate, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(N-tert-Butoxycarbonyl)amino-1-pentanol
  • 5-(tert-Butoxycarbonyl)amino-1-pentanol
  • 5-(Boc-amino)pentan-1-ol

Uniqueness

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-amino-1-(5-hydroxypentyl)-4-methylpyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-9-7-11(15)13(8-10(9)12)5-3-2-4-6-14/h7-8,14H,2-6,12H2,1H3

InChI Key

HRBHLFMIMQICDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCCCCO

Origin of Product

United States

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